2-(Thiophen-2-yl)morpholine

Vue d'ensemble

Description

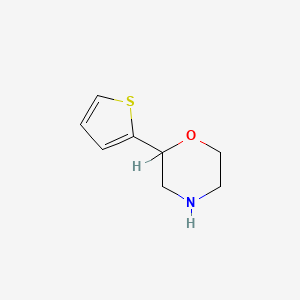

2-(Thiophen-2-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a thiophene group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)morpholine typically involves the reaction of morpholine with thiophene derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-bromothiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Thiophen-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Synthesis of 2-(Thiophen-2-yl)morpholine

The synthesis of this compound typically involves the reaction of thiophene derivatives with morpholine under specific conditions. Various methods have been reported, including Mannich reactions and other condensation techniques. For instance, one study reported the synthesis of N-(Morpholino(thiophen-2-yl)methyl)nicotino hydrazide through Mannich condensation, which was characterized using IR, NMR, and mass spectroscopy .

Biological Activities

The biological activities of this compound and its derivatives are extensive:

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, metal complexes derived from this compound showed higher antimicrobial activity compared to their parent ligands .

- Anticancer Properties : Compounds containing the thiophene and morpholine moieties have been studied for their anticancer potential. The hybridization of these structures has resulted in compounds that inhibit cancer cell proliferation effectively .

- Antidiabetic Effects : Some derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes mellitus management .

- Urease Inhibition : Recent studies have highlighted the efficacy of morpholine-thiophene hybrids in inhibiting urease, an enzyme implicated in various pathological conditions .

Industrial Applications

Beyond biological applications, this compound also finds utility in industrial settings:

- Corrosion Inhibitors : Morpholines are commonly used as corrosion inhibitors due to their ability to form protective layers on metal surfaces .

- Organic Solvents : The compound can serve as an organic solvent owing to its favorable chemical properties and low cost .

Case Studies

- Synthesis and Antimicrobial Activity Study : A study focused on synthesizing N-(Morpholino(thiophen-2-yl)methyl)nicotino hydrazide and its metal complexes demonstrated significant antimicrobial activity against various pathogens. The results indicated that metal complexes exhibited enhanced activity compared to the free ligand .

- Exploration of Morpholine-Thiophene Hybrid Thiosemicarbazones : Researchers synthesized a library of thiosemicarbazones based on morpholine-thiophene hybrids to identify potent urease inhibitors. The findings revealed a strong correlation between structural modifications and biological efficacy .

Mécanisme D'action

The mechanism of action of 2-(Thiophen-2-yl)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Thiophene: A simpler analog without the morpholine ring.

Morpholine: A simpler analog without the thiophene ring.

2-(Thiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of morpholine.

Uniqueness: 2-(Thiophen-2-yl)morpholine combines the properties of both thiophene and morpholine, offering unique chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Activité Biologique

2-(Thiophen-2-yl)morpholine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy against various diseases.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as morpholines, which are characterized by a morpholine ring substituted with a thiophene moiety. The general structure can be represented as follows:

The synthesis of this compound typically involves nucleophilic substitution reactions where thiophene derivatives are reacted with morpholine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing catalysts to facilitate the reaction.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have reported the anticancer properties of morpholine derivatives, including this compound. For example, a study evaluating various thiophene-based compounds demonstrated that derivatives exhibited significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were comparable to standard chemotherapeutic agents like Sorafenib, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | HepG2 | 66±1.20 |

| 4b | MCF-7 | 50±0.47 |

| 6b | HepG2 | 100±2.00 |

| 8b | MCF-7 | 73±1.50 |

2. Antimicrobial Activity

The antimicrobial efficacy of morpholine derivatives has also been documented. A review highlighted that compounds containing the morpholine scaffold exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .

3. Anti-inflammatory and Antioxidant Properties

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Additionally, some derivatives have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzyme Inhibition : Many morpholine derivatives act by inhibiting specific enzymes involved in cancer progression or microbial metabolism. For instance, urease inhibition has been noted as a significant mechanism for some thiophene-containing compounds .

- Cell Cycle Arrest : Compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is often mediated through the modulation of key regulatory proteins involved in cell cycle control.

Case Studies

Several case studies illustrate the efficacy of this compound in clinical and preclinical settings:

- Anticancer Efficacy : A recent study evaluated a series of thiophene-morpholine hybrids against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than established chemotherapeutics, suggesting enhanced efficacy .

- Antimicrobial Testing : In vitro testing against bacterial strains demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting their potential use in treating resistant infections .

- Combination Therapy : Research has explored the use of this compound as a chemosensitizer in combination with existing anticancer drugs, showing improved therapeutic outcomes in preclinical models .

Propriétés

IUPAC Name |

2-thiophen-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAULEGLRQCXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388906 | |

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76175-49-0 | |

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.